5-(Hydroxymethyl)-2-methylbenzoic acid
Overview
Description
5-(Hydroxymethyl)-2-methylbenzoic acid: is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxymethyl group (-CH2OH) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 5-(Hydroxymethyl)-2-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
[ \text{5-(Hydroxymethyl)-2-methylbenzyl alcohol} + \text{Oxidizing agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-(Hydroxymethyl)-2-methylbenzyl alcohol using metal catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group, resulting in the formation of 2-methylterephthalic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5-(Hydroxymethyl)-2-methylbenzyl alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: 2-Methylterephthalic acid.
Reduction: 5-(Hydroxymethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Hydroxymethyl)-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used to study the metabolic pathways involving benzoic acid derivatives. It is also used in the development of enzyme inhibitors and as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in the development of new drugs. Its derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, resins, and coatings. It is also used as a precursor for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo oxidation-reduction reactions, influencing the redox state of the cellular environment. Additionally, the carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, such as oxidoreductases and hydrolases.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can bind to nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with a wide range of applications in food preservation and pharmaceuticals.
2-Methylbenzoic Acid (o-Toluic Acid): A methyl-substituted benzoic acid used in the synthesis of dyes and fragrances.
4-(Hydroxymethyl)benzoic Acid: A hydroxymethyl-substituted benzoic acid with applications in polymer chemistry and pharmaceuticals.
Uniqueness: 5-(Hydroxymethyl)-2-methylbenzoic acid is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJFXXKGNSLIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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